5beta-Stigmastan-3-one
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Overview
Description
5beta-Stigmastan-3-one is a naturally occurring steroid compound belonging to the class of stigmastanes. It is structurally related to cholesterol and other phytosterols, which are commonly found in plants. This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Stigmastan-3-one typically involves the oxidation of stigmastanol or related sterols. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve the extraction of precursor sterols from plant sources, followed by chemical modification. High-performance liquid chromatography (HPLC) is often employed to purify the compound from complex mixtures .
Chemical Reactions Analysis
Types of Reactions: 5beta-Stigmastan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like potassium permanganate (KMnO4).
Reduction: Reduction to stigmastanol using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like bromine (Br2) in the presence of catalysts.
Major Products:
Oxidation: Formation of stigmastane-3,6-dione.
Reduction: Formation of stigmastanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5beta-Stigmastan-3-one involves its interaction with cell membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to antimicrobial effects . Additionally, it may inhibit cholesterol absorption in the intestines, contributing to its cholesterol-lowering properties .
Comparison with Similar Compounds
Stigmastanol: A closely related compound with similar biological activities.
Stigmasterol: Another phytosterol with anti-inflammatory and cholesterol-lowering effects.
Beta-Sitosterol: Known for its role in reducing cholesterol levels and supporting prostate health.
Uniqueness: 5beta-Stigmastan-3-one is unique due to its specific structural configuration, which may confer distinct biological activities compared to its analogs. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
107079-97-0 |
---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-22,24-27H,7-18H2,1-6H3/t20-,21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
BVVFRHKBULZQCQ-OWQQBRNCSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)C(C)C |
Origin of Product |
United States |
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